BIBR 1532

Catalog No.
S548586
CAS No.
321674-73-1
M.F
C21H17NO3
M. Wt
331.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BIBR 1532

CAS Number

321674-73-1

Product Name

BIBR 1532

IUPAC Name

2-[[(E)-3-naphthalen-2-ylbut-2-enoyl]amino]benzoic acid

Molecular Formula

C21H17NO3

Molecular Weight

331.4 g/mol

InChI

InChI=1S/C21H17NO3/c1-14(16-11-10-15-6-2-3-7-17(15)13-16)12-20(23)22-19-9-5-4-8-18(19)21(24)25/h2-13H,1H3,(H,22,23)(H,24,25)/b14-12+

InChI Key

PGFQXGLPJUCTOI-WYMLVPIESA-N

SMILES

CC(=CC(=O)NC1=CC=CC=C1C(=O)O)C2=CC3=CC=CC=C3C=C2

Solubility

Soluble in DMSO, not in water

Synonyms

BIBR 1532, BIBR-1532, BIBR1532

Canonical SMILES

CC(=CC(=O)NC1=CC=CC=C1C(=O)O)C2=CC3=CC=CC=C3C=C2

Isomeric SMILES

C/C(=C\C(=O)NC1=CC=CC=C1C(=O)O)/C2=CC3=CC=CC=C3C=C2

Description

The exact mass of the compound (E)-2-(3-(naphthalen-2-yl)but-2-enamido)benzoic acid is 331.12084 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Aminobenzoates - Supplementary Records. It belongs to the ontological category of amidobenzoic acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Telomerase Inhibition in Cancer Treatment

Specific Scientific Field: Oncology and cancer research.

Summary: BIBR 1532 is a potent telomerase inhibitor that has shown promise in various cancer types. Telomerase, a holoenzyme, extends telomeres (the terminal DNA sequences of chromosomes) by adding TTAGGG repeats using its catalytic subunit, telomerase reverse transcriptase (TERT). BIBR 1532 specifically inhibits TERT enzymatic activity, leading to telomere dysfunction and cell growth arrest.

Methods of Application: BIBR 1532 blocks telomerase activity by binding to the active site of TERT. It limits the availability of nucleotide repeats required for telomere elongation. In preclinical cancer models, BIBR 1532 efficiently represses telomerase activity, resulting in growth inhibition and cell death .

Results: In feline oral squamous cell carcinoma (FOSCC) preclinical models, treatment with BIBR 1532 successfully inhibited telomerase activity. This led to cell growth stoppage and decreased cell viability. Molecular data revealed up-regulation of the cell cycle inhibitor p21, unbalancing of the Bax/Bcl-2 ratio, and down-regulation of the survival gene Survivin. Additionally, BIBR 1532 diminished TERT expression and its transcriptional activator cMyc, resulting in the down-regulation of epidermal growth factor receptor (EGFR), phospho-ERK/ERK ratio, and matrix metalloproteinases (MMPs)-1/-2 and−9. These effects interfere with cell proliferation, survival, and invasion pathways .

Enhancing Radiosensitivity in Non-Small Cell Lung Cancer

Specific Scientific Field: Radiation oncology and lung cancer research.

Summary: Low concentrations of BIBR 1532 can induce disturbances in telomerase function and enhance radiosensitivity in non-small cell lung cancer (NSCLC).

Methods of Application: BIBR 1532 disrupts telomerase function, leading to telomere dysfunction. This enhances the sensitivity of NSCLC cells to radiation therapy.

Results: The study demonstrated that BIBR 1532 increases telomere dysfunction and inhibits ATM/CHK1 pathways, enhancing the radiosensitivity of NSCLC cells .

BIBR 1532 is a synthetic compound recognized for its role as a telomerase inhibitor. It operates primarily by inhibiting the activity of human telomerase, which is crucial for maintaining telomere length and cellular immortality in cancer cells. The compound has a reported IC50 value of approximately 93 nM, indicating its potency in inhibiting telomerase activity in various cell lines . BIBR 1532 is characterized as a mixed-type non-competitive inhibitor, which means it can inhibit the enzyme regardless of whether the substrate is bound .

The primary chemical reaction involving BIBR 1532 is its interaction with the telomerase enzyme. This interaction leads to the inhibition of telomerase activity, which is essential for the replication of cancer cells. Studies have demonstrated that BIBR 1532 effectively disrupts the assembly of the telomerase complex, leading to decreased telomere elongation . The compound has been shown to induce apoptosis in cancer cells through various pathways, including up-regulation of cell cycle inhibitors and alterations in pro-apoptotic and anti-apoptotic protein ratios .

BIBR 1532 exhibits significant biological activity, particularly in cancer research. It has been shown to inhibit cell proliferation in several cancer cell lines, including breast and head and neck squamous cell carcinoma lines. The compound induces cell cycle arrest and apoptosis by modulating key proteins involved in these processes, such as p21, Bax, and Bcl-2 . Furthermore, BIBR 1532 affects signaling pathways associated with tumor growth and survival, including down-regulation of epidermal growth factor receptor and matrix metalloproteinases .

Interaction studies involving BIBR 1532 have focused on its effects on various cellular pathways. Research indicates that treatment with BIBR 1532 leads to significant changes in gene expression related to cell cycle regulation and apoptosis. For instance, increased expression of p21 and altered ratios of Bax/Bcl-2 have been observed following treatment with this compound . These interactions highlight the compound's potential influence on cellular signaling networks critical for cancer progression.

BIBR 1532 is part of a broader class of telomerase inhibitors. Here are some similar compounds:

Compound NameMechanism of ActionIC50 ValueUnique Features
ImetelstatTelomerase inhibitor~10 nMFirst-in-class oligonucleotide
GRN163LTelomerase inhibitor~50 nMTargeted delivery via lipid nanoparticles
AZT (Zidovudine)Nucleoside reverse transcriptase inhibitorVaries by applicationPrimarily used as an antiviral agent

Uniqueness of BIBR 1532: Unlike some other telomerase inhibitors that may also affect reverse transcriptases or nucleoside analogs, BIBR 1532 is noted for its specificity towards human telomerase without significantly affecting other DNA or RNA polymerases . This specificity may reduce off-target effects and enhance its therapeutic potential in oncology.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

331.12084340 g/mol

Monoisotopic Mass

331.12084340 g/mol

Heavy Atom Count

25

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

2-{[(2E)-3-(naphthalen-2-yl)but-2-enoyl]amino}benzoic acid

Dates

Modify: 2023-08-15
1: Bashash D, Ghaffari SH, Mirzaee R, Alimoghaddam K, Ghavamzadeh A. Telomerase inhibition by non-nucleosidic compound BIBR1532 causes rapid cell death in pre-B acute lymphoblastic leukemia cells. Leuk Lymphoma. 2013 Mar;54(3):561-8. doi: 10.3109/10428194.2012.704034. Epub 2012 Sep 28. PubMed PMID: 22957790.
2: Parsch D, Brassat U, Brümmendorf TH, Fellenberg J. Consequences of telomerase inhibition by BIBR1532 on proliferation and chemosensitivity of chondrosarcoma cell lines. Cancer Invest. 2008 Jul;26(6):590-6. doi: 10.1080/07357900802072905. PubMed PMID: 18584350.
3: El Daly H, Martens UM. Telomerase inhibition and telomere targeting in hematopoietic cancer cell lines with small non-nucleosidic synthetic compounds (BIBR1532). Methods Mol Biol. 2007;405:47-60. doi: 10.1007/978-1-60327-070-0_6. PubMed PMID: 18369817.
4: Mueller S, Hartmann U, Mayer F, Balabanov S, Hartmann JT, Brummendorf TH, Bokemeyer C. Targeting telomerase activity by BIBR1532 as a therapeutic approach in germ cell tumors. Invest New Drugs. 2007 Dec;25(6):519-24. Epub 2007 May 30. PubMed PMID: 17534576.
5: El-Daly H, Kull M, Zimmermann S, Pantic M, Waller CF, Martens UM. Selective cytotoxicity and telomere damage in leukemia cells using the telomerase inhibitor BIBR1532. Blood. 2005 Feb 15;105(4):1742-9. Epub 2004 Oct 26. PubMed PMID: 15507522.
6: Pascolo E, Wenz C, Lingner J, Hauel N, Priepke H, Kauffmann I, Garin-Chesa P, Rettig WJ, Damm K, Schnapp A. Mechanism of human telomerase inhibition by BIBR1532, a synthetic, non-nucleosidic drug candidate. J Biol Chem. 2002 May 3;277(18):15566-72. Epub 2002 Feb 19. PubMed PMID: 11854300.

Explore Compound Types